1-Furan-2-yl-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-yl]-ethanone
Overview
Description
1-Furan-2-yl-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-yl]-ethanone is a useful research compound. Its molecular formula is C16H18N3O3+ and its molecular weight is 300.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Activity
Novel Compounds from Natural Sources
Research into compounds derived from natural sources, such as Gastrodia elata, has identified new benzofurans exhibiting significant inhibitory activity against DNA topoisomerases I and II, crucial enzymes for DNA replication and cell cycle progression. These findings suggest potential therapeutic applications for related compounds in cancer treatment due to their ability to inhibit DNA replication in cancer cells without significant cytotoxicity (Lee et al., 2007).
Advanced Organic Synthesis Techniques
Advancements in synthetic organic chemistry have enabled the development of efficient methods for constructing complex molecules. For instance, photoinduced oxidative annulation techniques have facilitated the creation of polyheterocyclic compounds with potential pharmacological properties, demonstrating the versatility of furan derivatives in synthesizing biologically active molecules (Zhang et al., 2017).
Antimicrobial Properties
The antimicrobial properties of novel synthesized compounds, including those related to furan derivatives, have been a subject of interest. Studies on novel pyrazole derivatives have shown significant antimicrobial activity, underscoring the potential of furan-based compounds in developing new antimicrobial agents (Khumar et al., 2018).
Inhibitory Properties Against Biological Targets
Furan derivatised compounds, specifically benzothiazepine analogues, have been synthesized and evaluated for their VRV-PL-8a and H+/K+ ATPase inhibitor properties. Such studies indicate the potential for furan derivatives in treating inflammatory disorders and reducing the ulcer-inducing side effects of NSAIDs (Lokeshwari et al., 2017).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets in a way that leads to a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their wide range of biological and pharmacological properties .
Result of Action
Furan derivatives are known to have a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Properties
IUPAC Name |
1-(furan-2-yl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-9-4-8-17-16-18-12-5-1-2-6-13(12)19(16)11-14(21)15-7-3-10-22-15/h1-3,5-7,10,20H,4,8-9,11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZRFGCZZSQPFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=CO3)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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